1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound with significant relevance in medicinal chemistry. It belongs to the class of quinoline derivatives, which are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound features a dihydroquinoline structure with an amino group, which enhances its potential for biological interactions.
This compound is classified under the category of quinoline derivatives and is identified by the CAS number 27392-71-8. It is recognized for its structural uniqueness and potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Typically, solvents such as ethanol or dimethylformamide are employed, and the reactions are conducted under reflux conditions to facilitate complete conversion.
The molecular formula of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is C11H12N2O. Its structure comprises a dihydroquinoline core with an amino group at the 6-position and an ethanone functional group at the 1-position.
1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical transformations:
These reactions often require specific conditions regarding temperature, solvent choice, and reaction time to achieve optimal results. Monitoring through techniques like thin-layer chromatography can ensure reaction progress and purity of products.
The mechanism of action for 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets within biological systems:
The compound may interact with enzymes and receptors involved in critical cellular processes such as inflammation and cell proliferation. Its structural components allow it to modulate various signaling pathways that are crucial in disease states.
Research indicates that quinoline derivatives can influence pathways related to apoptosis and cell cycle regulation, which are vital for therapeutic effects against cancer and other proliferative diseases.
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to confirm the structure and purity of synthesized compounds.
1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific uses:
This compound exemplifies the potential of quinoline derivatives in drug discovery and development due to their diverse biological activities and structural versatility.
1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone belongs to the 3,4-dihydroquinolin-2(1H)-one (tetrahydrocarbostyril) structural class, distinguished by a partially saturated bicyclic system comprising a benzene ring fused to a six-membered nitrogen-containing heterocycle with a ketone functionality at position 2. This core structure is defined by the molecular formula C₉H₁₀N₂O for the unsubstituted 6-amino variant [1] [5] [6]. The specific compound features two critical modifications:
Table 1: Characteristic Functional Groups and Spectral Features of 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone
Functional Group | Bond Type/Vibration | Spectral Region (IR, cm⁻¹) | NMR Chemical Shift (¹H, δ ppm) | NMR Chemical Shift (¹³C, δ ppm) |
---|---|---|---|---|
N1-CO-CH₃ (Acetyl) | C=O Stretch | 1640-1680 | CH₃: ~2.0-2.2 (s, 3H) | C=O: ~168-170; CH₃: ~22-24 |
C2=O (Lactam) | C=O Stretch | 1650-1680 | - | C2: ~172-175 |
C3-H₂ | -CH₂- (Aliphatic) | - | ~2.4-2.5 (t, J≈7.5 Hz, 2H) | C3: ~28-30 |
C4-H₂ | -CH₂- (Aliphatic) | - | ~2.7-2.9 (t, J≈7.5 Hz, 2H) | C4: ~32-34 |
6-NH₂ | N-H Stretch/Bend | 3310-3500 / 1600-1650 | ~5.0-6.0 (br s, 2H, exchangeable) | - |
Aromatic C-H (H-5, H-7, H-8) | C-H Stretch/Bend | ~3000-3100 / 1400-1600 | Complex multiplet ~6.3-7.2 | Multiple signals ~110-150 |
C6 | Quaternary C (Aromatic) | - | - | ~140-142 (significantly shifted by NH₂) |
The chemistry of dihydroquinolines, particularly the 3,4-dihydro-2(1H)-quinolinone (carbostyril) core, has deep roots in organic synthesis, driven by their natural occurrence and biological significance. The unsubstituted 3,4-dihydroquinolin-2(1H)-one was first synthesized in the 19th century via reduction of 2-hydroxyquinoline or cyclization of aniline derivatives [6] [9]. Access to amino-substituted derivatives, however, presented greater synthetic challenges initially.
Early Synthesis of Amino Dihydroquinolinones: The preparation of 6-amino-3,4-dihydroquinolin-2(1H)-one, a direct precursor to the title compound, historically relied on the reduction of the corresponding 6-nitro derivative. This reduction was classically performed using tin and hydrochloric acid, iron in acetic acid, or catalytic hydrogenation [6] . For example:
"6-Nitro-3,4-dihydroquinolin-2(1H)-one (1.0 g, 5.2 mmol) was dissolved in 40 mL of EtOH, and then NH₄Cl (2.76 g, 52 mmol) in 20 mL of H₂O and Zn dust (2.37 g, 36.4 mmol) were added. After refluxing at 80 °C for 1 h, the mixture was filtered to remove Zn dust. The filtrate was concentrated to give the desired product..." . Catalytic hydrogenation using Pd/C under a hydrogen atmosphere also became a standard method: "To a suspension of 6-nitro-3,4-dihydroquinolin-2(1H)-one... in MeOH was added 10% Pd/C... and the mixture was stirred overnight under H₂" .
Introduction of the N-Acetyl Group: N-Alkylation/acylation of lactams like dihydroquinolinones requires activation due to the lower nucleophilicity of the lactam nitrogen compared to amines. Early methods often involved generating the N-anion using strong bases (e.g., NaH) in aprotic solvents followed by reaction with acetyl chloride or acetic anhydride. Optimization focused on minimizing O-acylation and hydrolysis side reactions. The development of milder acylating agents and catalysts improved selectivity and yields.
Modern Synthetic Advancements: Contemporary routes emphasize efficiency, atom economy, and functional group tolerance:
The presence of the primary amino group at position 6 is a critical structural determinant, transforming the dihydroquinolinone scaffold into a highly versatile pharmacophore and synthetic building block. Its importance stems from several key chemical and biological properties:
Table 2: Key Derivatives and Analogs of 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone and Their Significance
Compound Name | Structural Feature | Synthetic/Pharmacological Significance |
---|---|---|
6-Amino-3,4-dihydroquinolin-2(1H)-one | Core Precursor (No N-Acetyl) | Essential precursor via reduction of 6-nitro derivative; exhibits intrinsic biological activity. |
6-Nitro-3,4-dihydroquinolin-2(1H)-one | Nitro Precursor | Key intermediate for accessing 6-amino derivative via reduction (Zn/NH₄Cl, H₂/Pd-C, Sn/HCl). |
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | N-Acetylated Nitro Precursor | Allows N-protection prior to reduction of the nitro group. |
1-(6-Acetamido-3,4-dihydroquinolin-1(2H)-yl)ethanone | 6-Acetamido Derivative (Protected/Modified) | Demonstrates use of 6-NH₂ as handle for amide formation; may alter activity/solubility. |
7,8-Dihydro-2-hydroxy-1-(3-hydroxyphenyl)-7,7-dimethylquinolin-5(1H,4H,6H)-one | Complex Analog (Hydroxy, Dimethyl) | Illustrates structural diversity achievable from core; highlights potential for alkylation and substitution. |
1-(4-Bromophenyl)-7,8-dihydro-2-hydroxy-7,7-dimethylquinolin-5(1H,4H,6H)-one | Complex Analog (Hydroxy, Bromophenyl, Dimethyl) | Example of aryl substitution and functionalization on dihydroquinoline scaffold. |
The strategic incorporation of the 6-amino group, therefore, transforms 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone from a simple heterocycle into a sophisticated platform for medicinal chemistry. It enables targeted interactions with biological macromolecules and provides a versatile synthetic vector for the exploration of chemical space aimed at optimizing potency, selectivity, and drug-like properties for specific therapeutic targets. The N-acetyl group further modulates the physicochemical properties and provides another potential site for modification or prodrug design [4] [5] .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1